N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide
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Overview
Description
N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide (NCTFTH) is an organofluorine compound with a unique structure and properties. It is a useful tool for the synthesis of various compounds and has been widely used in the field of medicinal chemistry and organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for NCTFTH.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Several derivatives are used in pharmaceutical and veterinary products; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
FDA-Approved Drugs
The trifluoromethyl group, which is present in the compound, is found in many FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have contained the trifluoromethyl group as one of the pharmacophores .
Organic Chemistry Research
The compound has attracted attention in the organic chemistry community because of its potential for C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Fragment-Based Covalent Ligand Discovery
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
DFT Studies
The compound has been used in DFT (Density Functional Theory) studies . These studies involve computing energy levels of the compound using the B3LYP method with a 6–311+G (d,p) basis set in the gas phase .
Mechanism of Action
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, specifically the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of these proteins, which can inhibit the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins affects the cytoskeleton of oomycetes, which is crucial for various cellular functions. This interaction can disrupt several biochemical pathways, leading to the inhibition of the growth of the oomycetes .
Result of Action
The compound’s action results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This makes it effective in controlling diseases caused by oomycetes such as late blight of potato .
properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoroacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N3O/c9-4-1-3(7(10,11)12)2-16-5(4)17-18-6(19)8(13,14)15/h1-2H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIESMWXNYKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide |
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